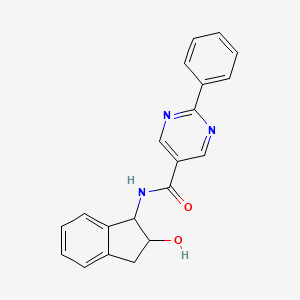
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole and an indane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with 7-ethylindole, the indole ring is functionalized at the 3-position through electrophilic substitution reactions.
Acylation: The functionalized indole undergoes acylation with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Indane Derivative Preparation: Separately, the indane derivative is synthesized, often starting from indanone, which is reduced to the corresponding alcohol.
Coupling Reaction: The final step involves coupling the indole and indane derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to scale up the synthesis.
Purification: Employing advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and indane moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the carbonyl group of the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include oxidized indole derivatives or carboxylic acids.
Reduction: Reduced forms of the acetamide, such as amines.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole structure, which is common in many bioactive molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Materials Science: Investigated for its properties in organic electronics or as a building block in polymer synthesis.
作用机制
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Affecting signaling pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the ethyl and indane substituents, making it less complex.
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide: Does not contain the indole moiety.
7-ethyl-1H-indole-3-carboxamide: Similar indole structure but different functional groups.
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to its combination of an indole and an indane moiety, which may confer distinct chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-13-7-5-9-17-15(12-22-20(13)17)11-19(25)23-21-16-8-4-3-6-14(16)10-18(21)24/h3-9,12,18,21-22,24H,2,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSGOTBIZMHFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)


![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)

![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)


![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6640651.png)
![2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640660.png)

![5-tert-butyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6640693.png)
